molecular formula C12H8ClFN2O B2743101 N-(5-chloropyridin-2-yl)-4-fluorobenzamide CAS No. 327991-18-4

N-(5-chloropyridin-2-yl)-4-fluorobenzamide

Cat. No. B2743101
CAS RN: 327991-18-4
M. Wt: 250.66
InChI Key: RCVSEWGMLJUHIB-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-fluorobenzamide, also known as PF-06463922, is a small molecule inhibitor that targets the oncogenic driver, MET kinase. It is a potent and selective inhibitor of MET kinase and has shown promising results in preclinical studies.

Scientific Research Applications

Antimicrobial Activity

  • A study described the synthesis of fluorobenzamides containing thiazole and thiazolidine, which demonstrated promising antimicrobial activity. The presence of a fluorine atom in these compounds enhanced their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Synthesis Methodologies

  • A facile method for the synthesis of Betrixaban, a compound structurally related to N-(5-chloropyridin-2-yl)-4-fluorobenzamide, was developed. This method is noted for its suitability for large-scale production (Li et al., 2015).
  • Another study discussed the development of a practical and scalable synthetic route for YM758 monophosphate, a compound related to N-(5-chloropyridin-2-yl)-4-fluorobenzamide, which is an If channel inhibitor (Yoshida et al., 2014).

Molecular Interactions

  • Research into intramolecular hydrogen bonding patterns in N-benzyl and N-(pyridin-2-ylmethyl) benzamides, related to N-(5-chloropyridin-2-yl)-4-fluorobenzamide, revealed new insights into molecular interactions (Du, Jiang, & Li, 2009).

Structural Analysis

  • The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides were analyzed, providing insights into the conformation and molecular interactions of these compounds (Suchetan et al., 2016).

TNF-α Production Inhibition

  • N-pyridinyl(methyl)fluorobenzamides, structurally similar to N-(5-chloropyridin-2-yl)-4-fluorobenzamide, were synthesized and evaluated as inhibitors of TNF-α production, showing significant activity in some cases (Collin et al., 1999).

Protein Kinase Inhibition

  • A study described a hybrid flow and microwave approach to synthesize CTx-0152960 and its analogue, demonstrating their application as broad-spectrum protein kinase inhibitors (Russell et al., 2015).

Quantum Chemical Analysis

  • Piperidine derivatives, including compounds similar to N-(5-chloropyridin-2-yl)-4-fluorobenzamide, were studied for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVSEWGMLJUHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-4-fluorobenzamide

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